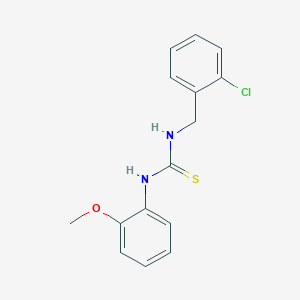![molecular formula C18H19ClN2O2 B5706618 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide, also known as CPP-ACP, is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP). CPP-ACP has been extensively studied for its potential applications in the field of dentistry, particularly in the prevention and treatment of dental caries.
作用機序
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide works by binding to tooth enamel and forming a protective layer over the tooth surface. This layer helps to prevent the demineralization of tooth enamel by buffering the acidity of the oral environment. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide also contains calcium and phosphate ions, which are essential for the remineralization of tooth enamel.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. These include:
1. Inhibition of bacterial growth: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of a number of bacteria that are associated with dental caries.
2. Promotion of remineralization: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide promotes the remineralization of early carious lesions by providing calcium and phosphate ions that are essential for the formation of new tooth enamel.
3. Reduction of tooth sensitivity: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been shown to reduce tooth sensitivity by blocking the exposed dentinal tubules.
実験室実験の利点と制限
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. Easy to synthesize: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is relatively easy to synthesize in the lab, making it a popular choice for dental research.
2. Stable: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is stable under a wide range of conditions, making it easy to store and transport.
3. Versatile: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can be used in a variety of different applications, including toothpaste, mouthwash, and dental coatings.
Some of the limitations of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide for lab experiments include:
1. Limited solubility: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has limited solubility in water, which can make it difficult to work with in certain applications.
2. Limited shelf life: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has a limited shelf life, which can make it difficult to store and transport.
3. Limited availability: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is not widely available, which can make it difficult for researchers to obtain.
将来の方向性
There are a number of potential future directions for research into N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide. Some of these include:
1. Development of new applications: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has potential applications beyond dentistry, including in the fields of drug delivery and tissue engineering.
2. Optimization of synthesis methods: There is still room for optimization of the synthesis methods for N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide, which could lead to improved properties and performance.
3. Clinical trials: Further clinical trials are needed to fully evaluate the efficacy and safety of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide in the prevention and treatment of dental caries.
4. Combination with other agents: N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide could be combined with other agents, such as fluoride, to improve its performance in preventing and treating dental caries.
Conclusion:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide is a complex of casein phosphopeptides and amorphous calcium phosphate that has potential applications in the prevention and treatment of dental caries. It works by forming a protective layer over the tooth surface and promoting the remineralization of early carious lesions. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research into N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide.
合成法
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can be synthesized by reacting casein phosphopeptides with amorphous calcium phosphate under controlled conditions. The resulting complex is then purified and dried to obtain N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide in its final form.
科学的研究の応用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential applications in the field of dentistry. Research has shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide can help to prevent the demineralization of tooth enamel by forming a protective layer over the tooth surface. It has also been shown to promote the remineralization of early carious lesions, thus helping to reverse the early stages of tooth decay.
特性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-12-14(8-9-17(16)21-10-4-5-11-21)20-18(22)13-23-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRHTCRRQULNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6699824 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)



![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)